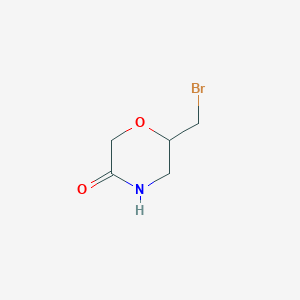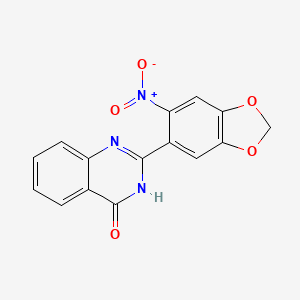![molecular formula C27H29N5O2S B12499707 N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12499707.png)
N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-エチル-5-{[2-(ナフタレン-1-イルアミノ)-2-オキソエチル]スルファニル}-4H-1,2,4-トリアゾール-3-イル)-2-メチルプロピル]ベンズアミドは、トリアゾール環、ナフタレン部分、およびベンズアミド基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
N-[1-(4-エチル-5-{[2-(ナフタレン-1-イルアミノ)-2-オキソエチル]スルファニル}-4H-1,2,4-トリアゾール-3-イル)-2-メチルプロピル]ベンズアミドの合成は、通常、トリアゾール環の形成、ナフタレン部分の付加、およびベンズアミド基との最終カップリングを含む複数のステップを伴います。これらの反応で一般的に使用される試薬には、エチルアミン、ナフチルアミン、およびベンゾイルクロリドが含まれます。反応条件には、通常、ジクロロメタンまたはエタノールなどの溶媒と、トリエチルアミンまたはピリジンなどの触媒の使用が含まれます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路がより大規模に採用される場合があります。連続フローリアクターや自動合成システムの使用は、生産プロセスの効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製方法が、最終製品の純度を確保するために用いられます。
化学反応の分析
反応の種類
N-[1-(4-エチル-5-{[2-(ナフタレン-1-イルアミノ)-2-オキソエチル]スルファニル}-4H-1,2,4-トリアゾール-3-イル)-2-メチルプロピル]ベンズアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬を用いて行うことができます。
置換: この化合物は、関与する官能基に応じて、求核置換反応または求電子置換反応に関与することができます。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびアミンやチオールなどの求核剤が含まれます。反応条件は変化しますが、通常、制御された温度と不活性雰囲気の使用が含まれ、望ましくない副反応を防ぎます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、還元によりアミンまたはアルコールが生成される可能性があります。
科学研究への応用
N-[1-(4-エチル-5-{[2-(ナフタレン-1-イルアミノ)-2-オキソエチル]スルファニル}-4H-1,2,4-トリアゾール-3-イル)-2-メチルプロピル]ベンズアミドは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療薬としての可能性を調査するための研究が進行中です。
工業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されます。
科学的研究の応用
N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
N-[1-(4-エチル-5-{[2-(ナフタレン-1-イルアミノ)-2-オキソエチル]スルファニル}-4H-1,2,4-トリアゾール-3-イル)-2-メチルプロピル]ベンズアミドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、化合物の生物活性に役割を果たす酵素、受容体、またはその他のタンパク質が含まれます。関与する経路は、特定の用途によって異なりますが、一般的な機序には、酵素活性の阻害、受容体シグナル伝達のモジュレーション、細胞プロセスの破壊が含まれます。
類似の化合物との比較
類似の化合物
N-[1-(4-エチル-5-{[2-(ナフタレン-1-イルアミノ)-2-オキソエチル]スルファニル}-4H-1,2,4-トリアゾール-3-イル)-2-メチルプロピル]ベンズアミドに類似する化合物には、他のトリアゾール誘導体、ナフタレン系化合物、ベンズアミドアナログが含まれます。例として、以下のようなものがあります。
- 1,2,4-トリアゾール誘導体
- ナフタレン-1-イルアミノ化合物
- ベンズアミドアナログ
独自性
N-[1-(4-エチル-5-{[2-(ナフタレン-1-イルアミノ)-2-オキソエチル]スルファニル}-4H-1,2,4-トリアゾール-3-イル)-2-メチルプロピル]ベンズアミドを際立たせているのは、特定の化学的および生物学的特性を与える官能基のユニークな組み合わせです。この独自性により、さまざまな科学分野における研究開発にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds to N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide include other triazole derivatives, naphthalene-based compounds, and benzamide analogs. Examples include:
- 1,2,4-Triazole derivatives
- Naphthalene-1-ylamino compounds
- Benzamide analogs
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C27H29N5O2S |
|---|---|
分子量 |
487.6 g/mol |
IUPAC名 |
N-[1-[4-ethyl-5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]-2-methylpropyl]benzamide |
InChI |
InChI=1S/C27H29N5O2S/c1-4-32-25(24(18(2)3)29-26(34)20-12-6-5-7-13-20)30-31-27(32)35-17-23(33)28-22-16-10-14-19-11-8-9-15-21(19)22/h5-16,18,24H,4,17H2,1-3H3,(H,28,33)(H,29,34) |
InChIキー |
SMWIKVMWJZMHAL-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C(C(C)C)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(2-ethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B12499643.png)
![N-{4-[(2,2'-dichloro-6-phenyl-4,5'-bipyrimidin-4'-yl)amino]phenyl}acetamide](/img/structure/B12499648.png)
![2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B12499652.png)
![2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one](/img/structure/B12499661.png)
![7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12499663.png)

![3-Methoxy-5H-benzofuro[3,2-c]carbazole](/img/structure/B12499676.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12499691.png)
![Ethyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12499697.png)
![{[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12499713.png)

